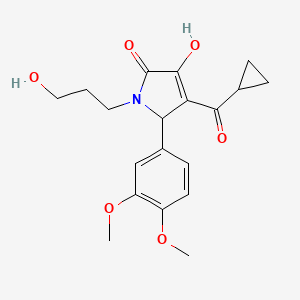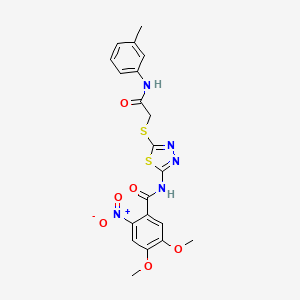![molecular formula C11H15ClFNO B2827512 [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 1955556-85-0](/img/structure/B2827512.png)
[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C11H14FNO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine ring.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler pyrrolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of simpler pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- [3-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
- [3-(3-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring (e.g., fluorine vs. chlorine) can significantly affect the compound’s chemical and biological properties.
- Reactivity: Substituents influence the compound’s reactivity in various chemical reactions, such as oxidation and substitution.
- Biological Activity: The biological activity of these compounds can vary based on the nature and position of the substituents, affecting their potential therapeutic applications.
Eigenschaften
IUPAC Name |
[3-(3-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11;/h1-3,6,13-14H,4-5,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFOEBTFAYDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)
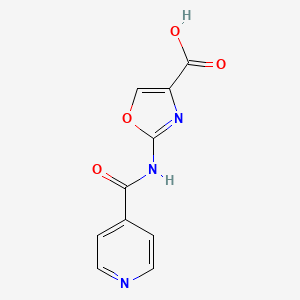
![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2827432.png)
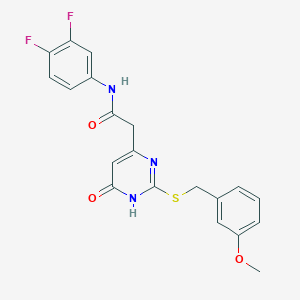
![2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)
![1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea](/img/structure/B2827435.png)
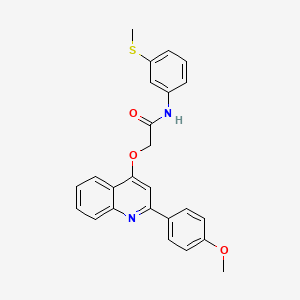
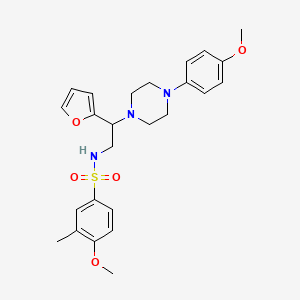
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2827439.png)
![4-ethoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2827440.png)
![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2827442.png)
